(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O4S/c1-30-14-13-28-26(30)36-24-12-7-18(16-23(24)31(33)34)15-19(17-27)25(32)29-20-8-10-22(11-9-20)35-21-5-3-2-4-6-21/h2-16H,1H3,(H,29,32)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSFNYDWHANEA-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features multiple functional groups that contribute to its biological properties, including a cyano group, phenoxy moiety, and nitrophenyl structure.
1. Anti-inflammatory Activity:
Research has indicated that compounds similar to (E)-2-cyano derivatives exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting that (E)-2-cyano compounds may inhibit inflammatory pathways through similar mechanisms .
2. Cytotoxicity and Cell Viability:
In vitro assays assessing cytotoxicity have demonstrated that these compounds can selectively reduce cell viability in cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of (E)-2-cyano derivatives:
| Study Focus | Methodology | Findings |
|---|---|---|
| Cytotoxicity | J774 macrophage cell line viability assays | Significant reduction in viability at higher concentrations |
| Cytokine Production | ELISA for IL-1β and TNFα after LPS stimulation | Reduced cytokine levels at non-cytotoxic concentrations |
| Nitric Oxide Synthesis | Measurement of nitrite levels in cell supernatants | Inhibition of nitrite production correlating with anti-inflammatory effects |
In Vivo Studies
In vivo models have further elucidated the biological activity of (E)-2-cyano compounds:
| Model | Treatment | Results |
|---|---|---|
| CFA-induced paw edema | 100 mg/kg JMPR-01 | Significant reduction in edema at 2–6 hours, comparable to dexamethasone control |
| Zymosan-induced peritonitis | 5, 10, 50 mg/kg JMPR-01 | Reduction in leukocyte migration by 61.8%, 68.5%, and 90.5% respectively |
These results indicate that (E)-2-cyano compounds may serve as effective anti-inflammatory agents.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (E)-2-cyano derivatives:
-
Anti-Cancer Applications:
A study explored the effects of related compounds on various cancer cell lines, demonstrating significant apoptosis induction in breast cancer cells. -
Cardiovascular Benefits:
Another investigation assessed the impact of these compounds on endothelial function, revealing improvements in nitric oxide bioavailability and vascular relaxation responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Comparative Findings:
Sulfanyl Group Variations: The target compound’s 1-methylimidazol-2-yl sulfanyl group contrasts with the difluoromethyl sulfanyl group in . Brominated or chlorinated sulfanyl groups () prioritize hydrophobic interactions, which may enhance membrane permeability but reduce solubility .
Aryl Substituent Effects: The 4-phenoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility and cell penetration. In contrast, thiazol-thiophene hybrids () could enhance π-π stacking with aromatic residues in target proteins . Nitro vs.
Stereochemical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
